molecular formula C16H27NO2 B13696379 1-Boc-3-cyclohexylidenepiperidine

1-Boc-3-cyclohexylidenepiperidine

Cat. No.: B13696379
M. Wt: 265.39 g/mol
InChI Key: XGCPNKARPQLGFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Boc-3-cyclohexylidenepiperidine is a chemical compound that belongs to the class of piperidines. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the piperidine ring. The compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Boc-3-cyclohexylidenepiperidine can be synthesized through several methods. One common approach involves the reaction of 3-cyclohexylidenepiperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The Boc group is introduced to protect the nitrogen atom, making the compound more stable and easier to handle .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Boc-3-cyclohexylidenepiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Trifluoroacetic acid, hydrochloric acid.

Major Products Formed

    Oxidation: Oxidized derivatives of the piperidine ring.

    Reduction: Reduced derivatives with modified functional groups.

    Substitution: Free amine after Boc group removal.

Scientific Research Applications

1-Boc-3-cyclohexylidenepiperidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of biological pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Boc-3-cyclohexylidenepiperidine involves its interaction with specific molecular targets. The Boc group provides stability and protection to the nitrogen atom, allowing the compound to participate in various chemical reactions. The compound can act as a precursor to other biologically active molecules by undergoing selective deprotection and subsequent functionalization .

Comparison with Similar Compounds

1-Boc-3-cyclohexylidenepiperidine can be compared with other similar compounds, such as:

    1-Boc-3,5-dimethyl-piperazine: Another Boc-protected piperidine derivative with different substituents on the ring.

    1-Boc-3-aminopiperidine: A Boc-protected piperidine with an amino group at the 3-position.

The uniqueness of this compound lies in its specific cyclohexylidene substituent, which imparts distinct chemical properties and reactivity .

Properties

IUPAC Name

tert-butyl 3-cyclohexylidenepiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO2/c1-16(2,3)19-15(18)17-11-7-10-14(12-17)13-8-5-4-6-9-13/h4-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGCPNKARPQLGFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(=C2CCCCC2)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.39 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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